molecular formula C8H5F3N2O2S B1438234 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1094770-14-5

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B1438234
CAS No.: 1094770-14-5
M. Wt: 250.2 g/mol
InChI Key: LTXBOLPJMMDEQF-UHFFFAOYSA-N
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Description

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical building block of high interest in medicinal and agricultural chemistry research. Its structure incorporates two privileged motifs in modern drug design: the sulfonamide group and the trifluoromethyl group. The sulfonamide functionality is a well-known pharmacophore present in a wide range of therapeutic agents, including antimicrobials, carbonic anhydrase inhibitors, and receptor antagonists . The strategic incorporation of the trifluoromethyl group is a established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets, thereby optimizing pharmacokinetic properties . This compound serves as a versatile synthetic intermediate for the discovery of new bioactive molecules. Researchers utilize such benzenesulfonamide derivatives in the development of potential treatments for various conditions. For instance, structurally similar 2-(trifluoromethyl)benzenesulfonamide derivatives have been investigated for medical applications such as inhibiting uric acid transporters for the treatment of gout and hyperuricemia . Furthermore, fluorinated sulfonamide compounds are actively explored for their potential in treating complex diseases, including cancers, due to multi-targeting properties . This product is intended for research and development purposes as a key intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXBOLPJMMDEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Summary

Step Reagents & Conditions Description Outcome
I Stannous chloride (SnCl2) in water, thionyl chloride (SOCl2) added dropwise under ice-water bath, then room temp for 8–12 h Formation of sulfonyl chloride intermediate solution (solution a) Solution a containing sulfonic acid chloride
II 4-Amino-2-(trifluoromethyl)benzonitrile dissolved in acid (HCl, H2SO4, or acetic acid) with acetone/methanol/THF as solvent; sodium nitrite aqueous solution added dropwise at 0–5°C, stirred 30–60 min Diazotization of amino group forming diazonium salt (reaction solution a) Reaction solution a containing diazonium intermediate
III Reaction solution a added dropwise to solution a at 0–35°C, stirred 0.5–2 h, extracted with ethyl acetate or methylene chloride, purified by column or recrystallization Formation of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride Purified sulfonic acid chloride with ~85% yield

Detailed Conditions and Notes

  • Organic solvents : Acetone, methanol, or tetrahydrofuran in step II; ethyl acetate or methylene chloride for extraction in step III.
  • Acids : Hydrochloric acid preferred for diazotization.
  • Molar ratios :
    • Stannous chloride to 4-amino-2-(trifluoromethyl)benzonitrile: 0.01–1:1
    • Sodium nitrite to 4-amino-2-(trifluoromethyl)benzonitrile: 1–1.1:1
  • Purification : Column chromatography or recrystallization is effective.
  • Yield : Approximately 85%, indicating a high-efficiency process suitable for scale-up.
  • Reaction temperature : Strict control at low temperatures (0–5°C) during diazotization to ensure selectivity and safety.

Comparative Data Table of Key Reaction Parameters

Parameter Range/Value Comments
Stannous chloride amount 0.01 to 1 molar equiv. Anhydrous or hydrated forms usable
Sodium nitrite amount 1 to 1.1 molar equiv. Slight excess to ensure complete diazotization
Temperature (diazotization) 0–5 °C Low temperature to avoid side reactions
Temperature (coupling reaction) 0–35 °C Mild conditions to maintain selectivity
Reaction time (step I) 8–12 hours Overnight at room temperature
Reaction time (step II) 30–60 minutes Stirring during diazotization
Reaction time (step III) 0.5–2 hours Coupling reaction duration
Solvents Acetone, methanol, THF, ethyl acetate, methylene chloride Choice affects solubility and extraction efficiency
Yield ~85% High yield, suitable for industrial scale

Summary and Industrial Relevance

The preparation of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide (or its sulfonyl chloride precursor) is best achieved via a diazotization and coupling reaction sequence starting from 4-amino-2-(trifluoromethyl)benzonitrile using stannous chloride and thionyl chloride under controlled conditions. This method is characterized by:

  • Mild reaction conditions (low temperature, aqueous media)
  • High yield (~85%)
  • Use of commercially available starting materials
  • Simple purification techniques (column chromatography, recrystallization)
  • Low environmental impact compared to older sulfur dioxide-based methods

This synthetic route is well-suited for scale-up and industrial production of this important intermediate for pharmaceutical applications.

If further amidation to the sulfonamide is required, standard sulfonyl chloride amidation protocols can be applied using ammonia or amine sources under controlled conditions.

Chemical Reactions Analysis

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide with analogous sulfonamides from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data
This compound C₈H₅F₃N₂O₂S 250.1 4-CN, 2-CF₃ Discontinued (CymitQuimica)
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide (PR16) C₁₅H₁₂F₃N₃O₂S 355.3 4-CF₃ Purity: 100%, UPLC-MS [M+H]⁺ = 356.3
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) C₁₅H₁₂F₃N₃O₃S 371.3 4-OCF₃ mp = 161–163°C, Yield = 18%
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 355.8 Pyrazole-linked 4-Cl Crystallographic data available

Key Observations :

  • Molecular Weight : The target compound has a lower molecular weight (250.1 g/mol) than PR16/PR17, which may improve pharmacokinetic properties like solubility.

Stability and Industrial Availability

  • Stability: The trifluoromethyl group confers thermal and metabolic stability, as seen in PR16/PR17. However, the cyano group may introduce susceptibility to hydrolysis under acidic conditions .
  • Commercial Status : The target compound is listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or niche applicability .

Biological Activity

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl group and a cyano substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₅F₃N₂O₂S
  • CAS Number : 1094770-14-5

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of sulfonamides, including this compound, often involves inhibition of key enzymes or receptors. These compounds typically interact with target proteins through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor function. For instance, the sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis by competing with PABA for the active site of dihydropteroate synthase.

Antimicrobial Activity

Sulfonamides have a well-established role as antimicrobial agents. Research indicates that derivatives like this compound may exhibit significant antibacterial properties against various pathogens. A study highlighted that related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.

Anticancer Properties

Recent investigations into sulfonamide derivatives have revealed promising anticancer activities. For example, compounds with similar structures have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The anticancer activity is often quantified using the IC50 metric, which represents the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial efficacy.

CompoundCell LineIC50 (µM)
Compound AMCF-70.64
Compound BHCT-1160.79
This compoundTBDTBD

TRPV1 Antagonism

Another area of interest is the potential of this compound as a TRPV1 antagonist. TRPV1 is a receptor involved in pain sensation and inflammation. Compounds that inhibit TRPV1 can provide analgesic effects. Preliminary studies suggest that modifications to the sulfonamide structure can enhance binding affinity to TRPV1, indicating that this compound may also possess analgesic properties.

Case Studies

  • Anticancer Activity : A series of studies evaluated various sulfonamide derivatives against a panel of cancer cell lines, including gastric MGC-803 and colorectal HCT116 cells. The results indicated that modifications to the sulfonamide group significantly influenced anticancer potency.
  • Antimicrobial Efficacy : In vitro assays demonstrated that related sulfonamides effectively inhibited bacterial growth in both aerobic and anaerobic conditions, highlighting their broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-cyano-2-(trifluoromethyl)aniline using chlorosulfonic acid, followed by ammonolysis. Key analytical techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for trifluoromethyl group analysis and 1H^{1}\text{H} NMR for aromatic protons).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies resolving sulfonamide derivatives using APEX2 and SAINT software .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

Q. How do the electronic effects of the cyano and trifluoromethyl groups influence the compound’s solubility and reactivity?

  • Methodological Answer : The electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF3_3) groups reduces electron density on the benzene ring, enhancing electrophilic substitution resistance. Solubility can be assessed via:

  • HPLC with varied mobile phases to measure partition coefficients (logP).
  • DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and dipole moments, as validated in thermochemical studies of similar sulfonamides .

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions in experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be addressed by:

  • Computational Screening : Using hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model transition states and activation energies .
  • Comparative Analysis : Cross-referencing DFT-predicted Fukui indices with experimental kinetic data to identify dominant reactive sites .

Q. What strategies optimize the compound’s bioactivity as a TRPM8 channel antagonist, and how can structural analogs guide SAR studies?

  • Methodological Answer :

  • Functional Group Modulation : Introduce lipophilic substituents (e.g., furan or thiazole rings) to enhance membrane permeability, as seen in analogs like 4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide .
  • In Vitro Assays : Use calcium imaging in TRPM8-expressing HEK293 cells to quantify antagonism. Dose-response curves (IC50_{50}) and selectivity ratios against related channels (e.g., TRPV1) are critical for SAR validation .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., sulfonamide N-H···O=S interactions) and π-stacking of aromatic rings. Refinement software like SHELXL can model disorder in the trifluoromethyl group .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions) to explain packing efficiency and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different assay systems?

  • Methodological Answer :

  • Standardization : Re-evaluate assay conditions (e.g., buffer pH, temperature) that may affect TRPM8 channel gating.
  • Meta-Analysis : Compare IC50_{50} values from patch-clamp electrophysiology (high precision) versus fluorescence-based assays (high throughput) to identify systematic biases .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as sulfonamides may irritate mucous membranes .
  • Waste Disposal : Follow OECD guidelines for halogenated organics, including neutralization with alkaline solutions before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
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4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

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